Kinetic Resolution: Superior Enantioselectivity of Acid Phosphatases for L-Phosphothreonine Over D-Phosphothreonine
Wheat germ acid phosphatase exhibits a marked stereoselectivity for O-Phospho-L-threonine over D-O-Phospho Threonine. The enzyme hydrolyzes the L-ester significantly faster, with a reported V(L)/V(D) ratio of 24 and a K(m,L)/K(m,D) ratio of 0.17 [1]. Furthermore, the acid phosphatase from Salmonella enterica (PhoN-Se) demonstrates an exceptionally high enantioselectivity (E > 200) for hydrolyzing O-phospho-DL-threonine to yield L-threonine, leaving the D-O-Phospho Threonine unreacted .
| Evidence Dimension | Enzymatic hydrolysis rate and affinity (Vmax and Km ratios) |
|---|---|
| Target Compound Data | D-O-Phospho Threonine |
| Comparator Or Baseline | O-Phospho-L-threonine |
| Quantified Difference | V(L)/V(D) = 24; K(m,L)/K(m,D) = 0.17; Enantioselectivity (E) > 200 |
| Conditions | Kinetic assay with wheat germ acid phosphatase and Salmonella enterica acid phosphatase (PhoN-Se) |
Why This Matters
This pronounced kinetic preference enables the scalable, preparative resolution of racemic mixtures, allowing for the gram-scale production of enantiomerically pure L-threonine and the recovery of unreacted D-O-Phospho Threonine.
- [1] Scollar, M. P., Sigal, G., & Klibanov, A. M. (1985). Preparative resolution of D,L-threonine catalyzed by immobilized phosphatase. Biotechnology and Bioengineering, 27(3), 247-252. View Source
